2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde
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Overview
Description
2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is an organic compound that features a thiobenzaldehyde moiety attached to a 3-(3-methoxyphenyl)-3-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-(3-methoxyphenyl)-3-oxopropyl chloride with thiobenzaldehyde under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Amines, ethers, thioethers.
Scientific Research Applications
2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: A compound with a similar methoxyphenyl group and thio linkage.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Another compound featuring a methoxyphenyl group and a thio linkage.
Uniqueness
2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in scientific research .
Properties
Molecular Formula |
C17H16O2S |
---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde |
InChI |
InChI=1S/C17H16O2S/c1-19-16-8-4-7-14(11-16)17(18)10-9-13-5-2-3-6-15(13)12-20/h2-8,11-12H,9-10H2,1H3 |
InChI Key |
USDFASNUNMGTCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S |
Origin of Product |
United States |
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